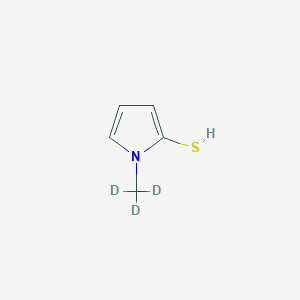
1-(Trideuteriomethyl)pyrrole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trideuteriomethyl)pyrrole-2-thiol is a deuterated derivative of pyrrole-2-thiol, where the methyl group is substituted with trideuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)pyrrole-2-thiol typically involves the deuteration of pyrrole-2-thiol. One common method is the reaction of pyrrole-2-thiol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key challenge in industrial production is maintaining the purity and isotopic integrity of the deuterated compound.
化学反应分析
Types of Reactions
1-(Trideuteriomethyl)pyrrole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.
Addition: The thiol group can participate in thiol-ene and thiol-yne click reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as bromine or nitronium ions are used.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) are employed in thiol-ene reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated or nitrated pyrrole derivatives.
Addition: Thiol-ene adducts.
科学研究应用
1-(Trideuteriomethyl)pyrrole-2-thiol has several applications in scientific research:
Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials for advanced technological applications, such as in the development of new polymers and electronic materials.
作用机制
The mechanism of action of 1-(Trideuteriomethyl)pyrrole-2-thiol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability due to the isotope effect, which can lead to differences in bond dissociation energies and reaction rates compared to non-deuterated analogs. This makes it a valuable tool in studying enzyme-catalyzed reactions and other biochemical processes.
相似化合物的比较
Similar Compounds
Pyrrole-2-thiol: The non-deuterated analog of 1-(Trideuteriomethyl)pyrrole-2-thiol.
1-Methylpyrrole-2-thiol: Similar structure but with a non-deuterated methyl group.
Deuterated Pyrroles: Other pyrrole derivatives with deuterium substitution at different positions.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in studies involving isotope effects and tracing experiments. The presence of deuterium can lead to altered chemical and physical properties, making it a valuable compound in various research fields.
属性
分子式 |
C5H7NS |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)pyrrole-2-thiol |
InChI |
InChI=1S/C5H7NS/c1-6-4-2-3-5(6)7/h2-4,7H,1H3/i1D3 |
InChI 键 |
UNEZQFMVHXPTMV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=CC=C1S |
规范 SMILES |
CN1C=CC=C1S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
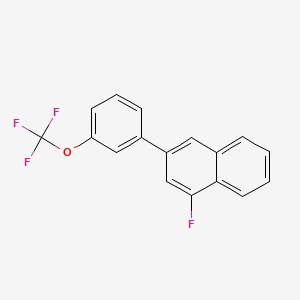
![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
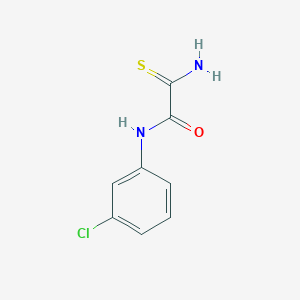
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
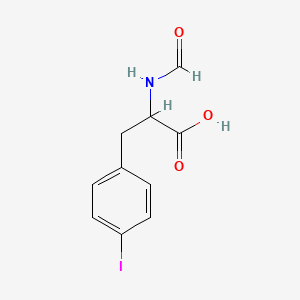

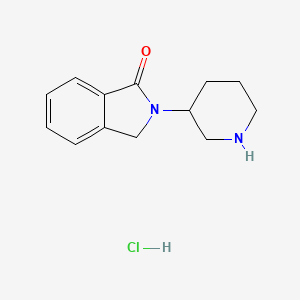
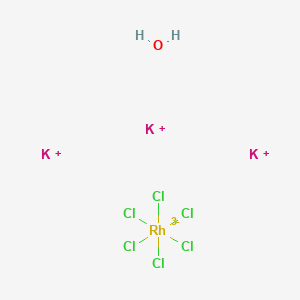
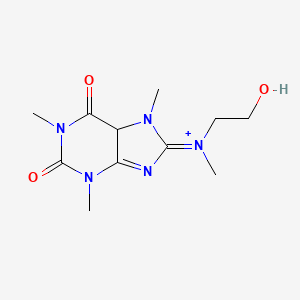
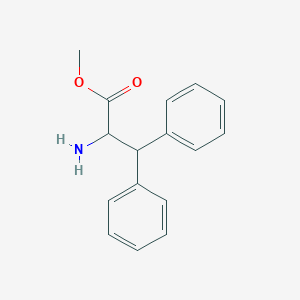
![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
